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Compound of Interest

Compound Name: CDDD11-8

Cat. No.: B12379986

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of CDDD11-8, a
novel dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3
(FLT3), against other targeted therapies for Acute Myeloid Leukemia (AML) and Triple-Negative
Breast Cancer (TNBC). The information presented is based on publicly available preclinical
data. It is important to note that direct comparison of preclinical animal data with clinical human
data has limitations and should be interpreted with caution.

Executive Summary

Preclinical studies suggest that CDDD11-8 possesses a favorable safety profile in animal
models. In vivo studies in mice have demonstrated that CDDD11-8 is well-tolerated at doses
that show significant anti-tumor efficacy in both AML and TNBC xenograft models. Notably,
studies have reported "no overt toxicity" at therapeutic doses, with specific investigations
showing no adverse effects on intestinal cell proliferation or neutrophil counts. This profile,
particularly the lack of significant myelosuppression in preclinical models, may offer a point of
differentiation from other targeted therapies, for which hematological toxicities are often a dose-
limiting factor in clinical settings.

Quantitative Comparison of Preclinical Safety Data

The following tables summarize the available preclinical safety and toxicology data for
CDDD11-8 and selected comparator targeted therapies.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12379986?utm_src=pdf-interest
https://www.benchchem.com/product/b12379986?utm_src=pdf-body
https://www.benchchem.com/product/b12379986?utm_src=pdf-body
https://www.benchchem.com/product/b12379986?utm_src=pdf-body
https://www.benchchem.com/product/b12379986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Table 1: Preclinical Safety Profile of CDDD11-8

Parameter Finding Species Study Context  Citation
No overt clinical
. 150 mg/kg, . .
Maximum N signs of toxicity
administered Mouse (hon- o
Tolerated Dose ) ) or significant [1]
orally once daily tumor bearing) )
(MTD) weight loss
for 7 days.

observed.

200 mg/kg/day Doses higher

High-Dose showed no
o . . Mouse than 150 mg/kg [1]
Tolerability significant weight
| were explored.
0sSS.

No overt toxicity
in vivo (mice) or
ex vivo (human
o breast tissues). Mouse, Human TNBC xenograft
Organ Toxicity _ (2]
No (ex vivo) model.
histopathological

changes in vital

organs.
No effect on TNBC xenograft
Hematological neutrophil model at doses
o ) Mouse [2]
Toxicity numbers in the up to 200
spleen. mg/kg/day.
No effect on the TNBC xenograft
Gastrointestinal proliferative model at doses
L ) Mouse [2]
Toxicity capacity of up to 200
intestinal cells. mg/kg/day.

Table 2: Comparative Preclinical and Clinical Safety Profiles of Other Targeted Therapies
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Preclinical Key Clinical

Findings Adverse L
Drug Class Drug Name Indications

(where Events (Grade

available) =3)

Repeat-dose
toxicity studies in
mice, rats, dogs,
and monkeys
showed various
effects, but bone
was not identified  Febrile
E173 Inhibitor Miostanrn as a target neutropenia, FLT3-mutated
organ. Dose- rash, exfoliative AML
related dermatitis.
decreases in
blood pressure
and heart rate in
animal safety
pharmacology
studies.[3]

The Gl tract was
a target organ for
toxicity in animal Anemia, febrile
) ) Relapsed/refract
. S models, showing neutropenia,
FLT3 Inhibitor Gilteritinib ) ~ory FLT3-
reversible thrombocytopeni
o ) mutated AML
epithelial a, sepsis.
damage and

inflammation.[4]
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In vitro
cardiovascular
safety studies
showed minor
inhibition of
hERG currents at

Febrile
neutropenia,

neutropenia,

concentrations ) Newly diagnosed
o o ) thrombocytopeni
FLT3 Inhibitor Quizartinib not considered ) FLT3-ITD
o a, anemia, N
clinically ] positive AML
electrocardiogra
relevant.
m QT
Generally ]
prolongation.
manageable
safety profile in
preclinical
models.[5][6]
) Advanced solid
. o Neutropenia
CDKO9 Inhibitor Atuveciclib N/A o tumors, relapsed
(dose-limiting).
AML
Favorable ]
N ) Advanced solid
tolerability profile
. L . . tumors,
CDK®9 Inhibitor Enitociclib in human Neutropenia. ]
hematological
xenograft tumor ] i
malignancies
models.
Well-tolerated in
monkeys withno  Severe
) in-life or neutropenia,
Sacituzumab ] ] ) )
TROP-2 ADC ) histopathological  severe diarrhea, Metastatic TNBC
Govitecan

changes after
intravesicular
instillation.[7][8]

anemia, febrile

neutropenia.

Disclaimer: The safety data for comparator drugs are primarily from clinical trials and are not

directly comparable to the preclinical data for CDDD11-8.

Signaling Pathways and Experimental Workflows
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CDDD11-8 Mechanism of Action

CDDD11-8 is a dual inhibitor targeting both CDK9 and FLT3. Its anti-cancer activity stems from
the simultaneous inhibition of transcriptional regulation and a key signaling pathway in

leukemia.
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CDKO Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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